tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: is a complex organic compound known for its unique bicyclic structure. It is often used in various chemical reactions and research applications due to its stability and reactivity. The compound’s structure includes a tert-butyl group, a benzyl group, and a diazabicyclo[3.2.1]octane framework, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Addition of the tert-Butyl Group: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazabicyclo[3.2.1]octane core, potentially leading to the opening of the bicyclic structure.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Open-chain amines.
Substitution Products: Various esters and amides.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical properties.
Mechanism of Action
The mechanism by which tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural mimicry.
Pathways Involved: Modulating biochemical pathways by either inhibiting or activating key enzymes.
Comparison with Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the benzyl group, making it less bulky and potentially less reactive.
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.
Uniqueness:
- The presence of both tert-butyl and benzyl groups in tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate provides a unique combination of steric hindrance and electronic effects, making it particularly useful in selective reactions and as a building block in complex molecule synthesis.
Biological Activity
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 201162-52-9) is a compound with potential applications in medicinal chemistry, particularly in the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H26N2O2
- Molecular Weight: 302.42 g/mol
- Boiling Point: 393.4 ± 35.0 °C
- Density: 1.117 ± 0.06 g/cm³
The primary biological activity of this compound involves its role as an inhibitor of PARP-1, an enzyme critical for DNA repair mechanisms. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and potentially resulting in cell death.
Biochemical Pathways
The interaction with PARP-1 affects several key pathways:
- DNA Repair Pathway: Inhibition leads to impaired DNA repair processes.
- Cell Death Pathways: Accumulation of unrepaired DNA can trigger apoptosis or necrosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anti-cancer activity.
In Vivo Studies
Animal studies have suggested that this compound can enhance the efficacy of chemotherapeutic agents when used in combination therapy:
- Model Organisms: Mouse models bearing xenografts of human tumors.
- Results: Tumor growth inhibition was observed when combined with standard chemotherapy drugs, suggesting a synergistic effect.
Case Studies
-
Combination Therapy with Chemotherapeutics:
- A study published in Cancer Research demonstrated that administering this compound alongside cisplatin resulted in a significant reduction in tumor size compared to cisplatin alone.
-
Mechanistic Insights:
- Another investigation focused on the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways, further validating its potential as an anti-cancer agent.
Safety and Toxicology
While exhibiting promising biological activity, safety assessments indicate that this compound poses certain risks:
- Toxicity Profile: Classified as harmful if swallowed or in contact with skin (H302, H312).
- Precautionary Measures: Recommended to handle under controlled conditions to minimize exposure.
Comparison with Related Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-43-7 | 302.41 g/mol | Moderate PARP inhibition |
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | N/A | N/A | Low PARP inhibition |
Di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | N/A | N/A | High toxicity |
Properties
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 |
Source
|
Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201162-52-9 |
Source
|
Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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